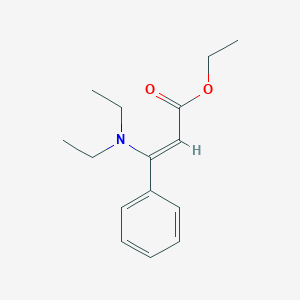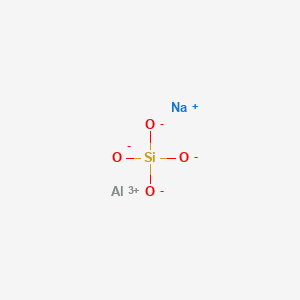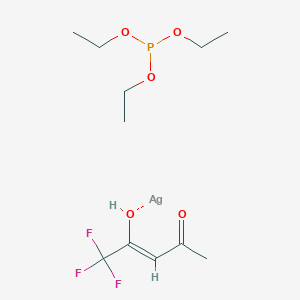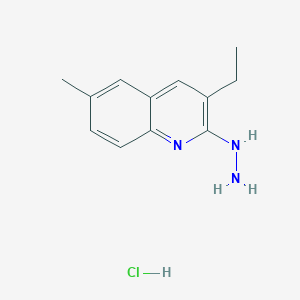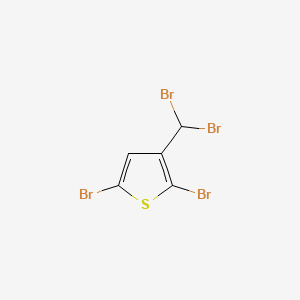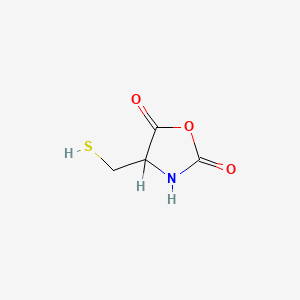
4-(Mercaptomethyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Mercaptomethyl)oxazolidine-2,5-dione is a chemical compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol . It is characterized by the presence of an oxazolidine ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound also features a mercaptomethyl group (-CH2SH) attached to the oxazolidine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(mercaptomethyl)oxazolidine-2,5-dione can be achieved through various methods. One common approach involves the reaction of primary amines with α-ketoesters followed by a base-catalyzed cyclization reaction. This tandem phosphorus-mediated carboxylative condensation-cyclization reaction uses atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Mercaptomethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Mercaptomethyl)oxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.
Mecanismo De Acción
The mechanism of action of 4-(mercaptomethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The oxazolidine ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidine-2,4-dione: Another oxazolidine derivative with similar structural features but different reactivity and applications.
2,5-Oxazolidinedione: A compound with a similar oxazolidine ring but lacking the mercaptomethyl group, leading to different chemical properties and uses.
Uniqueness
4-(Mercaptomethyl)oxazolidine-2,5-dione is unique due to the presence of the mercaptomethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6050-68-6 |
|---|---|
Fórmula molecular |
C4H5NO3S |
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
4-(sulfanylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H5NO3S/c6-3-2(1-9)5-4(7)8-3/h2,9H,1H2,(H,5,7) |
Clave InChI |
USAOVMCIRGPAQF-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=O)OC(=O)N1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



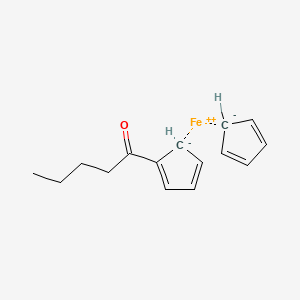
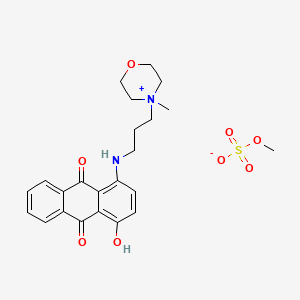
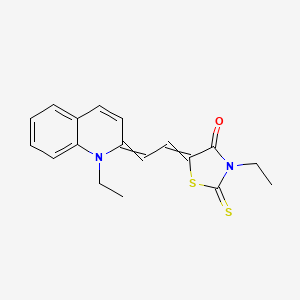
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
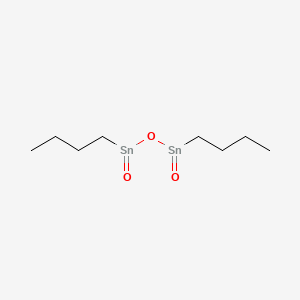
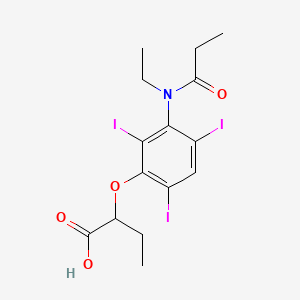
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)
